3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one
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Overview
Description
The compound 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one is a complex organic molecule that features a xanthene core structure with a furanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one typically involves multiple steps:
Formation of the Furanone Moiety: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a diketone or a keto-ester, under acidic or basic conditions.
Alkylation Reaction: The furanone intermediate is then subjected to an alkylation reaction with a suitable alkyl halide to introduce the butenyl group.
Coupling with Xanthene: The final step involves the coupling of the alkylated furanone with a xanthene derivative. This can be achieved through an etherification reaction using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the furanone and xanthene structures, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms in the furanone and xanthene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on these derivatives can lead to the development of new therapeutic agents.
Medicine
The compound and its derivatives could be explored for their potential use in medicinal chemistry. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable xanthene core and reactive furanone moiety.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furanone moiety can act as a reactive center, forming covalent bonds with biological targets, while the xanthene core provides structural stability and facilitates interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Bergapten: A furanocoumarin with a similar furanone structure.
Xanthone: A simpler analog with a xanthene core but lacking the furanone moiety.
Coumarin: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one lies in its combination of a xanthene core and a furanone moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
3-[(Z)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-14(19-13-21(24)23(2,3)28-19)10-11-26-15-8-9-17-20(12-15)27-18-7-5-4-6-16(18)22(17)25/h4-10,12-13H,11H2,1-3H3/b14-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBXEAPTCPPMW-UVTDQMKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)C4=CC(=O)C(O4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)/C4=CC(=O)C(O4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102275-60-5 |
Source
|
Record name | 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102275605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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